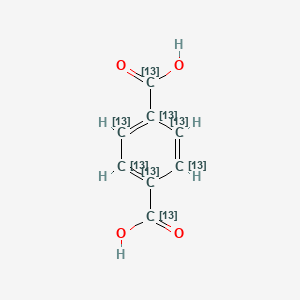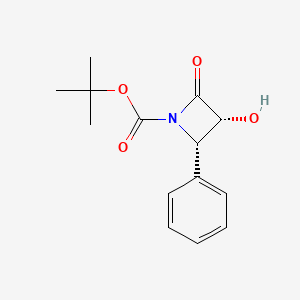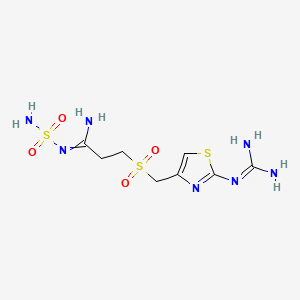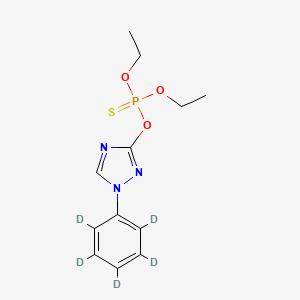
Triazophos-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazophos-D5 is a deuterated analog of triazophos, an organophosphorus insecticide widely used in agriculture. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to trace the compound’s behavior in various environments and reactions. This compound has the molecular formula C12H11D5N3O3PS and a molecular weight of 318.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triazophos-D5 can be synthesized through various reactions. One method involves reacting 1-phenyl-3-hydroxy-1H-1,2,4-triazole suspended in acetone with diethoxythiophosphoryl chloride in the presence of triethylamine . Another method involves the reaction of phenylhydrazine with sodium cyanate, formamide, and O,O-diethyl phosphorochlorothioate using cyanate additions, condensation, and dehydrochlorination . An improved process uses a phase transfer catalyst to achieve higher yields and purity by reacting substituted 1-phenyl-3-hydroxy-1,2,4-triazole with diethylthiophosphoryl chloride in the presence of acid scavengers and a phase transfer catalyst at a temperature between 20-45 degrees Celsius .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions ensures high yield and purity. The compound is typically produced in facilities equipped to handle organophosphorus compounds and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Triazophos-D5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and detection in environmental and biological samples.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various metabolites and degradation products, which are often analyzed to understand the compound’s environmental fate and toxicity .
Scientific Research Applications
Triazophos-D5 is used extensively in scientific research due to its labeled deuterium atoms, which allow for precise tracking and analysis. Some of its applications include:
Environmental Analysis: Used as a reference standard in environmental testing to detect and quantify triazophos residues in soil, water, and agricultural products.
Toxicological Studies: Helps in studying the toxicological effects of triazophos on various organisms by tracing its metabolic pathways and degradation products.
Pharmacokinetics: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of triazophos in biological systems.
Chemical Research: Employed in studying the chemical properties and reactivity of organophosphorus compounds.
Mechanism of Action
Triazophos-D5 exerts its effects by interacting with several enzymes and signaling pathways. It inhibits the vitamin D receptor and acts as a small molecule disruptor of the mitochondrial membrane potential . These interactions lead to oxidative stress, cell damage, and tissue injury in exposed organisms .
Comparison with Similar Compounds
Similar Compounds
Triazophos: The non-deuterated analog of triazophos-D5, widely used as an insecticide.
Phosmet: Another organophosphorus insecticide with similar applications and toxicity profiles.
Chlorpyrifos: A widely used organophosphorus insecticide with a similar mechanism of action.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more accurate and detailed studies of its behavior and effects. This makes it a valuable tool in scientific research, particularly in environmental and toxicological studies .
Properties
Molecular Formula |
C12H16N3O3PS |
|---|---|
Molecular Weight |
318.35 g/mol |
IUPAC Name |
diethoxy-[[1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,4-triazol-3-yl]oxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D |
InChI Key |
AMFGTOFWMRQMEM-CFEWMVNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=NC(=N2)OP(=S)(OCC)OCC)[2H])[2H] |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NN(C=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





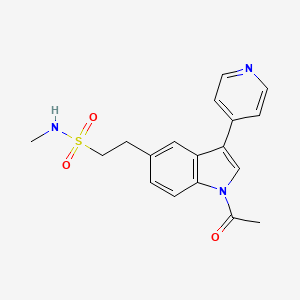
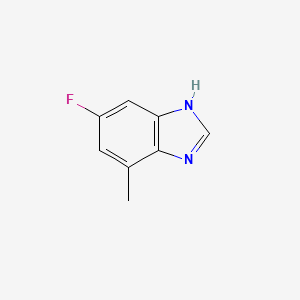
![[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)
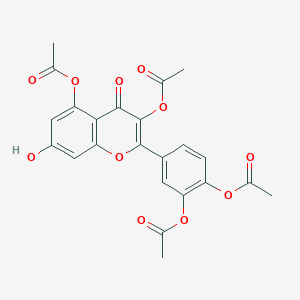
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
![7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)
